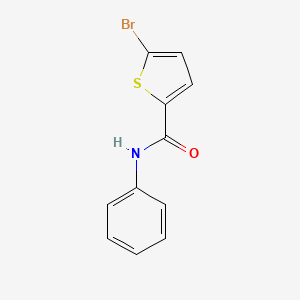![molecular formula C16H19ClN4O B5459728 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5459728.png)
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the 4-position.
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, followed by substitution with a methylphenyl group.
Coupling of the pyrazole and piperazine rings: The final step involves the coupling of the pyrazole and piperazine rings through a suitable linker, such as a methanone group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the biological context and the specific targets of the compound.
相似化合物的比较
Similar Compounds
Similar compounds to (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE include other pyrazole derivatives and piperazine derivatives. Examples include:
- (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE
- (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]ETHANONE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and piperazine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the chlorine atom and the methylphenyl group may enhance its biological activity or alter its chemical reactivity compared to other derivatives.
属性
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-5-3-4-6-14(12)20-7-9-21(10-8-20)16(22)15-13(17)11-18-19(15)2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDRRHCGVYPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5459651.png)
![4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5459652.png)
![(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B5459653.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5459670.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B5459678.png)

![1-(2-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5459685.png)
![N-ethyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}nicotinamide](/img/structure/B5459693.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5459701.png)
![(2R*,3S*,6R*)-5-benzoyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5459702.png)
![(1-methyl-1H-imidazol-2-yl)[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinyl]methanone dihydrochloride](/img/structure/B5459712.png)
![ethyl {2-[2-(4-hydroxy-2-quinolinyl)vinyl]phenoxy}acetate](/img/structure/B5459722.png)

![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5459749.png)
